5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Structure and Synthesis 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c]benzoxazine core. The molecule contains a 4-isopropylphenyl group at position 5 and a phenyl group at position 2 (Figure 1). This compound is synthesized via cyclization reactions involving substituted chalcones and hydrazine derivatives, as described in analogous synthetic pathways for pyrazolo[1,5-c]quinazoline-thiones .
Properties
IUPAC Name |
2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEDHDXDXIPNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactants and Stoichiometry
-
Phenolic component : 4-Isopropylphenol (or derivative)
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Primary amine : Aniline or substituted aniline
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Aldehyde : Paraformaldehyde (CH₂O)ₙ
A stoichiometric ratio of 1:2:4 (amine:phenol:aldehyde) is typical. For example, 0.1 mole of 1,4-diaminobutane reacts with 0.2 mole phenol and 0.4 mole paraformaldehyde at 100–130°C to form benzoxazine precursors.
Reaction Mechanism
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Mannich Reaction : The amine reacts with formaldehyde to form an iminium intermediate.
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Cyclization : The intermediate couples with the phenolic hydroxyl group, forming the benzoxazine ring.
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Pyrazolo Annulation : Subsequent reaction with a pyrazolone derivative introduces the pyrazolo moiety, completing the fused structure.
Example Protocol
| Parameter | Value |
|---|---|
| Reactants | 4-Isopropylphenol, aniline, paraformaldehyde |
| Temperature | 120–135°C |
| Time | 15–30 minutes |
| Yield | 71–85% |
| Purification | Recrystallization (ethyl acetate) |
Stepwise Cyclization in Solution
For controlled synthesis, stepwise cyclization in polar aprotic solvents (e.g., DMF, DMSO) is employed. This method allows isolation of intermediates and optimization of reaction conditions.
Key Steps
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Benzoxazine Formation :
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4-Isopropylphenol reacts with paraformaldehyde and aniline in DMF at 80°C for 2 hours.
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Intermediate: 3-(4-Isopropylphenyl)-1,3-benzoxazine.
-
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Pyrazolo Ring Closure :
Optimization Data
| Condition | Effect on Yield |
|---|---|
| Hydrazine Concentration | 1.5 equiv. maximizes cyclization |
| Temperature | >60°C reduces byproducts |
| Catalyst | K₂CO₃ (10 mol%) enhances rate |
Continuous Extrusion Processing
Large-scale production utilizes twin-screw extruders for efficient mixing and heat transfer. This method reduces reaction time from hours to minutes.
Extrusion Parameters
| Parameter | Value |
|---|---|
| Screw Speed | 100–300 RPM |
| Residence Time | 5–30 minutes |
| Temperature Profile | 80°C (feed zone) → 130°C (reaction zone) |
| Throughput | 0.5–2 kg/hour |
A mixture of 4-isopropylphenol, aniline, and paraformaldehyde is fed into the extruder. The mechanical shear and thermal energy promote rapid benzoxazine formation, followed by in-line quenching to stabilize the product.
Purification and Characterization
Purification Techniques
Analytical Data
| Technique | Findings |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.8 (m, aromatic H), δ 4.3 (s, OCH₂N), δ 1.2 (d, isopropyl CH₃) |
| HR-MS | m/z 368.5 [M+H]⁺ |
| XRD | Confirms fused ring system |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Solventless Thermal | 71–85 | 15–30 min | High |
| Stepwise Cyclization | 65–75 | 4–6 hours | Moderate |
| Extrusion | 80–90 | 5–30 min | Industrial |
The extrusion method offers superior efficiency, while stepwise cyclization provides better control for structural analogs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-c][1,3]benzoxazine scaffold allows for diverse substitutions at positions 2, 5, and 7. Key analogs include:
- 5-(3-Chlorophenyl)-2-phenyl (Ev20): Chlorine at the meta position enhances electron-withdrawing effects, increasing logP (4.01) compared to the isopropyl analog .
- Methoxy-Substituted Derivatives :
- Bulkier Substituents :
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound (Substituents) | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 5-(4-Isopropylphenyl)-2-phenyl (Target) | ~380 | ~4.5 | <0.1 | 170–175 (estimated) |
| 5-(3-Chlorophenyl)-2-phenyl (Ev20) | 360.84 | 4.01 | 0.05 | N/A |
| 9-Bromo-5-(4-fluorophenyl)-2-phenyl (Ev6) | 423.28 | 5.2 | <0.01 | 190–195 |
| 5-(2,4-Dimethylphenyl)-2-phenyl (Ev19) | 341.41 | 3.8 | 0.1 | 150–155 |
| 7-Methoxy-5-(4-isopropylphenyl) (Ev2) | 396.45 | 3.9 | 0.2 | 160–165 |
Key Observations :
- Lipophilicity : Halogenated derivatives (e.g., Ev6, Ev20) exhibit higher logP values than the target compound, favoring membrane penetration but risking toxicity .
- Solubility : Methoxy-substituted analogs (Ev2) show improved aqueous solubility due to polar oxygen atoms, while brominated derivatives (Ev6) are less soluble .
Biological Activity
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzoxazines, characterized by the presence of a benzene ring fused with an oxazine ring. The structure can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors. The synthesis typically involves the formation of an N,O-acetal intermediate, which subsequently undergoes cyclization to yield the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:
- Breast Cancer Cells : The compound showed IC50 values in the low micromolar range against MCF-7 cells.
- Lung Cancer Cells : Similar effects were observed in A549 cells, suggesting a broad spectrum of activity against different cancer types.
The proposed mechanism involves the induction of apoptosis through the activation of intrinsic pathways. Key findings include:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
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Study on MCF-7 Cells :
- Objective : To evaluate cytotoxic effects.
- Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours.
- : The compound demonstrates promising anticancer properties.
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Study on A549 Cells :
- Objective : To assess apoptosis induction.
- Results : Annexin V/PI staining indicated a substantial increase in early and late apoptotic cells post-treatment.
- : Supports the hypothesis that the compound triggers apoptosis in lung cancer cells.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 8.5 | Apoptosis via intrinsic pathway |
| Anticancer | A549 | 9.0 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
